n-(2,5-Dimethoxybenzyl)isobutyramide
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Overview
Description
n-(2,5-Dimethoxybenzyl)isobutyramide is an organic compound with the molecular formula C13H19NO3. It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and an isobutyramide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,5-Dimethoxybenzyl)isobutyramide typically involves the reaction of 2,5-dimethoxybenzyl chloride with isobutyramide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-(2,5-Dimethoxybenzyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of n-(2,5-dimethoxybenzyl)isobutylamine.
Substitution: Formation of brominated or nitrated derivatives of the benzyl group.
Scientific Research Applications
n-(2,5-Dimethoxybenzyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of n-(2,5-Dimethoxybenzyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The methoxy groups and the amide moiety play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzylamine: Similar structure but with an amine group instead of an amide.
2,5-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of an amide.
n-(2,5-Dimethoxyphenyl)isobutyramide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
n-(2,5-Dimethoxybenzyl)isobutyramide is unique due to the presence of both methoxy groups and an isobutyramide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H19NO3/c1-9(2)13(15)14-8-10-7-11(16-3)5-6-12(10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15) |
InChI Key |
BNJWBOHJNWDDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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